![molecular formula C12H10ClNO2S2 B14561017 Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate CAS No. 61785-99-7](/img/structure/B14561017.png)
Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorinated thiophene ring and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a Suzuki-Miyaura cross-coupling reaction using 5-chloro-2-thienylboronic acid and a suitable palladium catalyst.
Ethenylation: The ethenyl group can be added through a Heck reaction, where the thiazole derivative is reacted with a suitable alkene in the presence of a palladium catalyst.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate is unique due to its combination of a chlorinated thiophene ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61785-99-7 |
|---|---|
Molecular Formula |
C12H10ClNO2S2 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-16-12(15)9-7-17-11(14-9)6-4-8-3-5-10(13)18-8/h3-7H,2H2,1H3 |
InChI Key |
NPDXHWKADNANMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


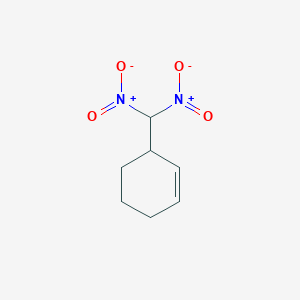
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
![Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate](/img/structure/B14560950.png)
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
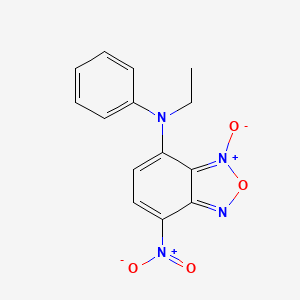

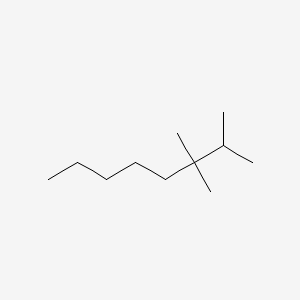
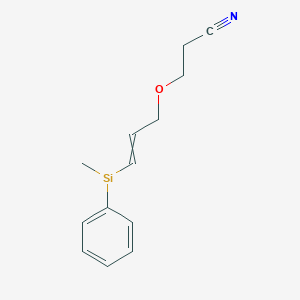
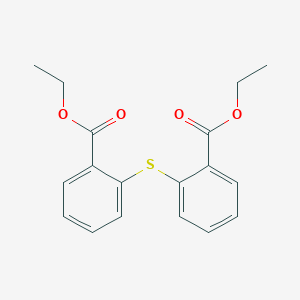
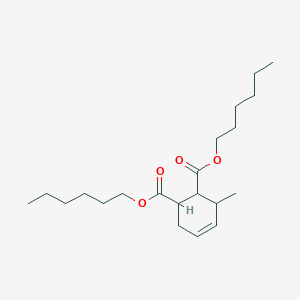
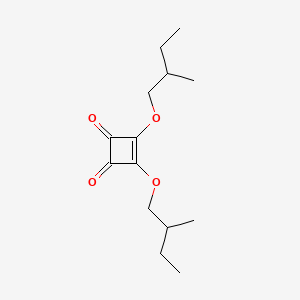

![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
